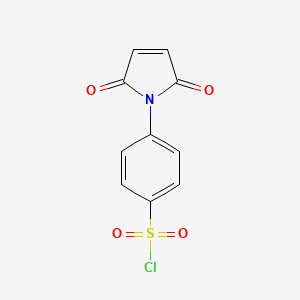

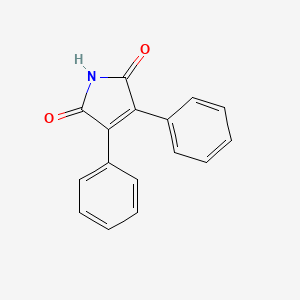

Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives typically involves the reaction of substituted benzaldehydes or other aromatic compounds with reagents such as hydrazinobenzenesulfonamide or chlorosulfonic acid. For example, paper describes the synthesis of benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide. Similarly, paper details the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride derivatives is characterized by X-ray diffraction methods, as seen in papers and . These studies reveal that the molecules are organized as molecular crystals with specific space groups and lattice parameters. The presence of substituents on the benzene ring and the nature of the sulfonyl group influence the overall molecular geometry and intramolecular interactions, such as hydrogen bonds.

Chemical Reactions Analysis

Benzenesulfonyl chloride derivatives exhibit a range of reactivities depending on their functional groups. Paper discusses the reactivity of a benzenesulfonyl chloride derivative with amines, leading to the formation of sulfonamides or the opening of an oxazine ring. Paper investigates the kinetics of pyridinolysis of benzenesulfonyl chlorides, suggesting an SN2 mechanism for these reactions. The presence of electron-withdrawing or donating groups on the benzene ring can significantly affect the reaction rates and mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chloride derivatives are influenced by their molecular structures. For instance, paper describes the semiexternal molecular motions and the rigid benzene frame maintained by short intramolecular distances. Paper explores the mesomorphic behavior of tetrasubstituted benzenes, indicating that the substituents' structural dimensions and rigidity can affect the compound's phase transitions and morphology.

Aplicaciones Científicas De Investigación

Chemistry and Properties of Related Compounds

Diketopyrrolopyrroles (DPPs) : DPPs, closely related to the queried compound by their pyrrolopyrrole core, are highlighted for their widespread use as dyes with applications extending to electronics and imaging. The review by Grzybowski and Gryko (2015) elaborates on the synthesis, reactivity, and optical properties of DPPs, underscoring their utility in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The versatility of DPPs is attributed to straightforward synthesis, stability, and nearly perfect fluorescence quantum yield, suggesting areas where the queried compound could find application (Grzybowski & Gryko, 2015).

Environmental and Biological Activities

Chlorobenzenes in the Environment : The environmental persistence and toxicity of chlorobenzenes, structurally related to benzenesulfonyl chlorides, have been reviewed with a focus on their occurrence in soil and potential remediation strategies. Brahushi et al. (2017) discuss the fate processes of chlorobenzenes in soil environments and explore possible remediation strategies for soils contaminated with these compounds. This review may shed light on environmental considerations relevant to the degradation and remediation of structurally similar compounds (Brahushi et al., 2017).

Advanced Materials and Polymer Science

Conjugated Polymers and Chromophores : Deng et al. (2019) provide an overview of π-conjugated organic donor–acceptor polymers, including those based on DPP and its analogues like isoDPP, BDP, and NDP. The polymers containing these electron-deficient pigments exhibit distinct optical and electrochemical characteristics, highlighting the potential for electronic device applications. This review suggests areas where benzenesulfonyl chloride derivatives might contribute to the development of advanced materials and electronics (Deng et al., 2019).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it can be inferred that it might undergo nucleophilic substitution reactions . The sulfonyl chloride group is a good leaving group, which could be replaced by a nucleophile in the reaction. The pyrrolidinone ring could potentially participate in hydrogen bonding interactions with its targets.

Análisis Bioquímico

Biochemical Properties

The compound 4-(2,5-dioxopyrrol-1-yl)benzenesulfonyl chloride has been found to interact with various enzymes and proteins. For instance, it has been shown to improve monoclonal antibody production in recombinant Chinese hamster ovary cells . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Cellular Effects

4-(2,5-dioxopyrrol-1-yl)benzenesulfonyl chloride has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

Molecular Mechanism

At the molecular level, 4-(2,5-dioxopyrrol-1-yl)benzenesulfonyl chloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLZNHMZLVPQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068010 | |

| Record name | Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36898-42-7 | |

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36898-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036898427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)

![3-[(3,5-dichlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3032622.png)

![4,5-Dihydrobenzo[b]oxepin-2(3H)-one](/img/structure/B3032625.png)

![2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid](/img/structure/B3032634.png)